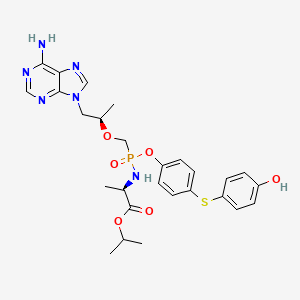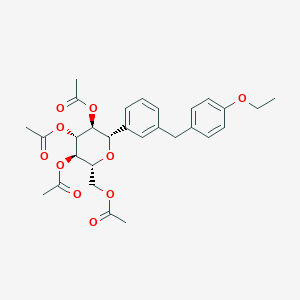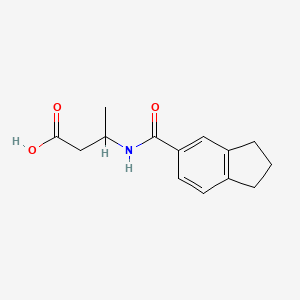
Isopropyl (((((R)-1-(6-amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)(4-((4-hydroxyphenyl)thio)phenoxy)phosphoryl)-D-alaninate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isopropyl ((((®-1-(6-amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)(4-((4-hydroxyphenyl)thio)phenoxy)phosphoryl)-D-alaninate is a complex organic compound with potential applications in various scientific fields. This compound features a purine base, a phenylthio group, and a phosphoryl-D-alaninate moiety, making it a unique molecule with diverse chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Isopropyl ((((®-1-(6-amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)(4-((4-hydroxyphenyl)thio)phenoxy)phosphoryl)-D-alaninate involves multiple steps, including the protection and deprotection of functional groups, coupling reactions, and purification processes. The key steps typically include:
Protection of the amino group: on the purine base to prevent unwanted reactions.
Coupling of the protected purine base: with the isopropyl group through an ether linkage.
Introduction of the phenylthio group: via a substitution reaction.
Formation of the phosphoryl-D-alaninate moiety: through phosphorylation and subsequent coupling with the purine-phenylthio intermediate.
Deprotection of functional groups: to yield the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.
Analyse Des Réactions Chimiques
Types of Reactions
Isopropyl ((((®-1-(6-amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)(4-((4-hydroxyphenyl)thio)phenoxy)phosphoryl)-D-alaninate can undergo various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: The phosphoryl group can be reduced to a phosphite.
Substitution: The hydroxyl group on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as alkoxides or amines in the presence of a base.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Phosphite derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying enzyme-substrate interactions due to its unique structure.
Medicine: Potential therapeutic applications, particularly in targeting specific enzymes or receptors.
Industry: Use in the development of novel materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of Isopropyl ((((®-1-(6-amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)(4-((4-hydroxyphenyl)thio)phenoxy)phosphoryl)-D-alaninate involves its interaction with specific molecular targets, such as enzymes or receptors. The purine base may mimic natural substrates or inhibitors, while the phenylthio and phosphoryl groups can enhance binding affinity and specificity. The compound may modulate biochemical pathways by inhibiting or activating key enzymes, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Adenosine analogs: Compounds with similar purine bases but different substituents.
Phenylthio derivatives: Compounds with phenylthio groups attached to different scaffolds.
Phosphoryl-D-alaninate analogs: Compounds with similar phosphoryl and alaninate moieties but different core structures.
Uniqueness
Isopropyl ((((®-1-(6-amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)(4-((4-hydroxyphenyl)thio)phenoxy)phosphoryl)-D-alaninate is unique due to its combination of a purine base, phenylthio group, and phosphoryl-D-alaninate moiety. This unique structure imparts distinct chemical properties and biological activities, making it a valuable compound for research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C27H33N6O6PS |
|---|---|
Poids moléculaire |
600.6 g/mol |
Nom IUPAC |
propan-2-yl (2R)-2-[[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-[4-(4-hydroxyphenyl)sulfanylphenoxy]phosphoryl]amino]propanoate |
InChI |
InChI=1S/C27H33N6O6PS/c1-17(2)38-27(35)19(4)32-40(36,16-37-18(3)13-33-15-31-24-25(28)29-14-30-26(24)33)39-21-7-11-23(12-8-21)41-22-9-5-20(34)6-10-22/h5-12,14-15,17-19,34H,13,16H2,1-4H3,(H,32,36)(H2,28,29,30)/t18-,19-,40?/m1/s1 |
Clé InChI |
SPKAAWQHMIQNAR-QLHJPDBNSA-N |
SMILES isomérique |
C[C@H](CN1C=NC2=C(N=CN=C21)N)OCP(=O)(N[C@H](C)C(=O)OC(C)C)OC3=CC=C(C=C3)SC4=CC=C(C=C4)O |
SMILES canonique |
CC(C)OC(=O)C(C)NP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)OC3=CC=C(C=C3)SC4=CC=C(C=C4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B14897796.png)








![N-[2-[2-[(E)-3-(2,3-dimethoxyphenyl)prop-2-enoyl]-4,5-dimethoxyphenyl]ethyl]acetamide](/img/structure/B14897855.png)




